molecular formula C9H15ClN2O2 B1662622 Ar-r 17779 hydrochloride CAS No. 178419-42-6

Ar-r 17779 hydrochloride

Cat. No.: B1662622
CAS No.: 178419-42-6
M. Wt: 218.68 g/mol
InChI Key: XGLBLUBBDSJBIU-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR-R 17779 hydrochloride is a potent and selective full agonist of the alpha7 subtype of neural nicotinic acetylcholine receptors. It is known for its ability to enhance cognitive functions, such as learning and memory, in animal studies. The compound has also shown potential therapeutic applications in treating conditions like arthritis and anxiety .

Mechanism of Action

Target of Action

AR-R 17779 hydrochloride is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR) with Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . The α7 nAChR is a type of nicotinic acetylcholine receptor, implicated in long-term memory and sensory gating .

Mode of Action

This compound interacts with its targets, the α7 nAChRs, by binding to them with high affinity . This binding action triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow then leads to the generation of an electrical signal that can be propagated along nerve cells .

Biochemical Pathways

The activation of α7 nAChRs by this compound affects several biochemical pathways. One of the key pathways influenced is the cholinergic pathway, which plays a crucial role in memory and learning . Additionally, this compound can mitigate inflammation by activating anti-inflammatory cholinergic (vagal) pathways .

Pharmacokinetics

, suggesting that it may be well-absorbed in the body. It is also known to be blood-brain barrier permeable , indicating that it can reach its target receptors in the brain.

Result of Action

This compound has been noted for its ability to enhance learning and memory in rats . This suggests that it could have potential therapeutic applications in conditions associated with cognitive impairment. Additionally, this compound exhibits anxiolytic properties and can reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-R 17779 hydrochloride involves the formation of a spirocyclic structure. The key steps include the cyclization of a bicyclic amine with an oxazolidinone derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: AR-R 17779 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

AR-R 17779 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: AR-R 17779 hydrochloride is unique due to its high selectivity and potency for the alpha7 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Biological Activity

AR-R 17779 hydrochloride is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which has garnered attention for its potential therapeutic applications in various neurological disorders. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

  • Chemical Formula : C₉H₁₄N₂O₂·HCl
  • Molecular Weight : 218.68 Da
  • CAS Number : 178419-42-6
  • EC50 : 21 μM for rat α7-nAChRs in Xenopus oocytes .

AR-R 17779 acts primarily as an agonist for α7 nAChRs, which are known to play a crucial role in cognitive processes, including learning and memory. Activation of these receptors enhances synaptic transmission and has been linked to neuroprotective effects against neurodegenerative diseases .

In Vivo Studies

  • Cognitive Enhancement :
    • In studies involving aged rabbits, AR-R 17779 improved learning abilities by increasing the expression of both α7 homomeric and α4β2 heteromeric nAChRs in the frontal and temporal-parietal cortex .
  • Neuroprotection :
    • Animal models have demonstrated that AR-R 17779 reduces atherosclerotic plaque formation and improves cardiovascular health by lowering heart rate, blood pressure, and serum cholesterol levels .
  • Behavioral Studies :
    • In various behavioral assays, AR-R 17779 showed no adverse effects on general health or behavior in treated mice, indicating a favorable safety profile .

In Vitro Studies

AR-R 17779 has been shown to significantly increase protein levels of CD38 and CD138 in Daudi cells, suggesting its role in modulating immune responses via nAChR signaling pathways .

Data Table: Summary of Biological Activities

Study TypeModel OrganismDose RangeKey Findings
In VivoApoE-deficient mice1.0 mg/kgReduced aortic diameter and plaque area
Cognitive TestingAged rabbits3–24 mg/kgEnhanced learning and memory retention
In VitroDaudi cellsN/AIncreased expression of CD38 and CD138 proteins

Case Study 1: Neuroprotective Effects in Atherosclerosis

In a study exploring the effects of AR-R 17779 on cardiovascular health, treatment led to significant reductions in atherosclerotic lesions in ApoE-deficient mice. The serum concentration reached approximately 1.18 ± 0.17 μM after treatment, correlating with improved vascular function .

Case Study 2: Cognitive Improvement in Aging Models

Research involving aged rabbits demonstrated that administration of AR-R 17779 before conditioning tasks resulted in improved performance metrics compared to controls. This suggests potential applications for cognitive decline associated with aging .

Properties

IUPAC Name

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLBLUBBDSJBIU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178419-42-6
Record name 178419-42-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ar-r 17779 hydrochloride
Reactant of Route 2
Ar-r 17779 hydrochloride
Reactant of Route 3
Ar-r 17779 hydrochloride
Reactant of Route 4
Ar-r 17779 hydrochloride
Reactant of Route 5
Ar-r 17779 hydrochloride
Reactant of Route 6
Ar-r 17779 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.